molecular formula C22H25N3O5 B2976113 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine CAS No. 2034444-00-1

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine

Cat. No.: B2976113
CAS No.: 2034444-00-1
M. Wt: 411.458
InChI Key: WLJDRUOBPCSWPH-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a benzodioxolemethyl group at the N1 position and a pyridine-3-carbonyl moiety modified with an oxolane (tetrahydrofuran) ether at the 2-position of the pyridine ring. Its molecular formula is C24H25N3O5, with a molecular weight of 435.47 g/mol. The benzodioxole group contributes to lipophilicity, while the oxolane-ether enhances solubility. The piperazine ring likely adopts a chair conformation, as observed in structurally related compounds .

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c26-22(18-2-1-6-23-21(18)30-17-5-11-27-14-17)25-9-7-24(8-10-25)13-16-3-4-19-20(12-16)29-15-28-19/h1-4,6,12,17H,5,7-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJDRUOBPCSWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=CC=N2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, followed by the introduction of the pyridine ring and the piperazine core. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular function.

Comparison with Similar Compounds

Structural and Conformational Comparisons

Halogen-Substituted Analogs
  • 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(3-fluorobenzoyl)piperazine (I)
    • Molecular Formula : C19H19FN2O3
    • Key Features : Fluorine substitution at the benzoyl group introduces electron-withdrawing effects, enhancing metabolic stability. The piperazine ring adopts a chair conformation with equatorial benzodioxolemethyl placement .
  • 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(2,4-dichlorobenzoyl)piperazine (III)
    • Molecular Formula : C19H19Cl2N2O3
    • Key Features : Dichloro substitution increases molecular weight (417.28 g/mol) and lipophilicity (ClogP ~3.2) compared to the oxolane-containing target compound .
Sulfonyl and Carbonyl Derivatives
  • 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(3,4-difluorobenzenesulfonyl)piperazine
    • Molecular Formula : C18H17F2N3O4S
    • Key Features : The sulfonyl group (SO2) is strongly electron-withdrawing, leading to higher acidity (pKa ~1.5) compared to the target compound’s carbonyl group (pKa ~3.8) .
Pyridine-Based Analogs
  • 1-Benzyl-4-(5-bromo-3-pyridinylcarbonyl)piperazine
    • Molecular Formula : C17H18BrN3O
    • Key Features : Bromine substitution on pyridine increases molecular weight (360.25 g/mol) and may reduce solubility in aqueous media compared to the oxolane-ether group .

Physical and Chemical Properties

Compound Molecular Formula Melting Point (°C) Solubility (LogS) ClogP
Target Compound C24H25N3O5 N/A -3.2 2.9
4-Chlorobenzoyl analog (C19H19ClN2O3) C19H19ClN2O3 177–178 (HCl salt) -2.8 3.1
3,4-Difluorosulfonyl analog C18H17F2N3O4S N/A -4.1 2.5
  • Solubility : The oxolane-ether in the target compound improves aqueous solubility (LogS ≈ -3.2) compared to halogenated analogs (LogS ≈ -2.8 to -4.1).
  • Lipophilicity : The target compound’s ClogP (2.9) balances lipophilicity between halogenated (ClogP ~3.1–3.2) and sulfonyl derivatives (ClogP ~2.5).

Biological Activity

The compound 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realms of diabetes management and anticancer efficacy. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H24N2O5C_{21}H_{24}N_{2}O_{5} with a molecular weight of approximately 372.43 g/mol. The structure includes a benzodioxole moiety, which is known for its diverse biological properties, and a piperazine ring that enhances its pharmacological profile.

Research indicates that compounds containing the benzodioxole structure often exhibit significant biological activities due to their ability to interact with various biochemical pathways. Notably, they can act as alpha-amylase inhibitors , which are crucial in managing blood glucose levels by preventing the breakdown of carbohydrates into simple sugars. This mechanism is particularly beneficial for diabetic patients.

Antidiabetic Potential

In vitro studies have demonstrated that derivatives of benzodioxole can effectively inhibit alpha-amylase with varying degrees of potency. For instance, a related compound exhibited an IC50 value of 0.68 µM against alpha-amylase, indicating strong inhibitory potential . Such inhibition can lead to reduced postprandial blood glucose levels, making these compounds promising candidates for diabetes treatment.

Anticancer Activity

The anticancer properties of benzodioxole derivatives have also been explored. In a study assessing the cytotoxic effects on various cancer cell lines, certain derivatives displayed significant activity, with IC50 values ranging from 26 to 65 µM . These findings suggest that the compound may induce apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential.

Data Table: Biological Activity Summary

Activity Type IC50 Value (µM) Target Reference
Alpha-Amylase Inhibition0.68Alpha-Amylase
Cytotoxicity26 - 65Various Cancer Cell Lines

Case Studies

  • Antidiabetic Efficacy in Animal Models : In vivo experiments involving streptozotocin-induced diabetic mice showed that administration of related benzodioxole derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment . This highlights the compound's potential as an effective antidiabetic agent.
  • Cytotoxicity Assessment : A comparative study on the cytotoxic effects of benzodioxole derivatives revealed that while they effectively targeted cancer cells, they exhibited minimal toxicity towards normal human cell lines (IC50 > 150 µM), suggesting a favorable safety profile for therapeutic applications .

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